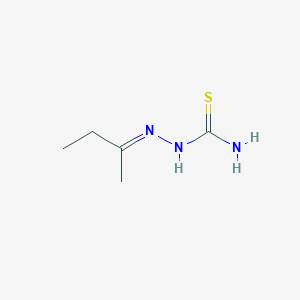
Methyl ethyl ketone thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ethyl ketone thiosemicarbazone (MEKTS) is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential therapeutic properties. MEKTS is a thiosemicarbazone derivative of methyl ethyl ketone and has been shown to possess a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.
Applications De Recherche Scientifique
Methyl ethyl ketone thiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. Methyl ethyl ketone thiosemicarbazone has also been found to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, Methyl ethyl ketone thiosemicarbazone has antibacterial properties and has been shown to be effective against both gram-positive and gram-negative bacteria.
Mécanisme D'action
The exact mechanism of action of Methyl ethyl ketone thiosemicarbazone is not fully understood. However, it is believed to exert its antiviral activity by inhibiting viral replication and entry into host cells. Methyl ethyl ketone thiosemicarbazone has also been shown to induce apoptosis in cancer cells, leading to cell death. The antibacterial activity of Methyl ethyl ketone thiosemicarbazone is thought to be due to its ability to disrupt bacterial cell membrane integrity.
Effets Biochimiques Et Physiologiques
Methyl ethyl ketone thiosemicarbazone has been shown to have a low toxicity profile and is generally well-tolerated in animal studies. However, it has been reported to cause mild gastrointestinal side effects in some cases. Methyl ethyl ketone thiosemicarbazone has also been shown to have a mild inhibitory effect on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl ethyl ketone thiosemicarbazone in lab experiments is its broad-spectrum antiviral, antitumor, and antibacterial activity, which makes it a useful tool for studying the effects of these compounds on various biological systems. However, one limitation of using Methyl ethyl ketone thiosemicarbazone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on Methyl ethyl ketone thiosemicarbazone. One area of interest is its potential as a therapeutic agent for the treatment of viral infections, including HIV and influenza. Another area of interest is its potential as an anticancer agent, particularly for the treatment of drug-resistant cancers. Additionally, further studies are needed to better understand the mechanism of action of Methyl ethyl ketone thiosemicarbazone and to identify any potential side effects or toxicities associated with its use.
In conclusion, Methyl ethyl ketone thiosemicarbazone is a promising compound that has been shown to possess a wide range of biological activities. Its potential therapeutic applications make it an important area of research in the field of medicinal chemistry. Further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent.
Méthodes De Synthèse
Methyl ethyl ketone thiosemicarbazone can be synthesized by reacting methyl ethyl ketone with thiosemicarbazide in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified by recrystallization to obtain pure Methyl ethyl ketone thiosemicarbazone.
Propriétés
Numéro CAS |
1752-40-5 |
|---|---|
Nom du produit |
Methyl ethyl ketone thiosemicarbazone |
Formule moléculaire |
C11H6F16O2 |
Poids moléculaire |
145.23 g/mol |
Nom IUPAC |
[(E)-butan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C5H11N3S/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4+ |
Clé InChI |
NCQXVINEPVAIDB-QPJJXVBHSA-N |
SMILES isomérique |
CC/C(=N/NC(=S)N)/C |
SMILES |
CCC(=NNC(=S)N)C |
SMILES canonique |
CCC(=NNC(=S)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238808.png)
![N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B238816.png)
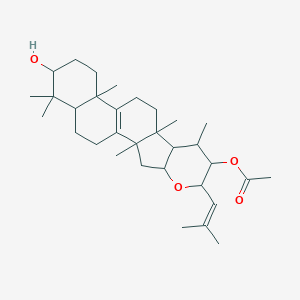
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238842.png)
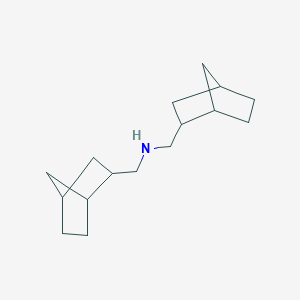
![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
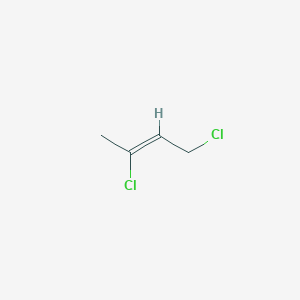
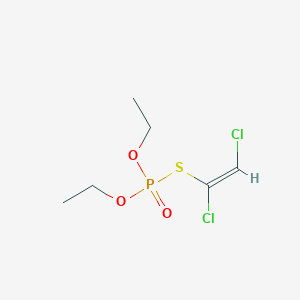
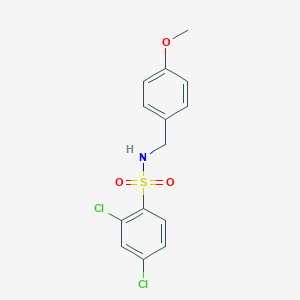
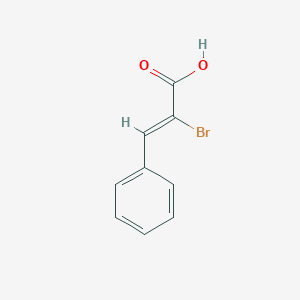
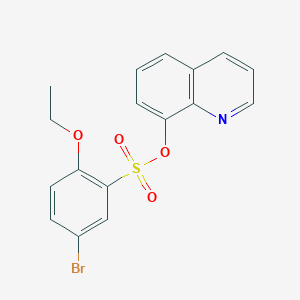
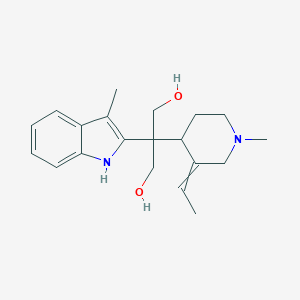
![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)